N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C19H15N3O3 It is a derivative of benzamide, featuring a benzyl group, a nitro group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-nitrobenzoic acid with benzylamine and pyridine-2-amine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the benzyl group is oxidized to a carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Benzyl-2-amino-N-pyridin-2-yl-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-Benzyl-2-nitro-N-pyridin-2-yl-benzoic acid.
Scientific Research Applications
N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes, binding to a site other than the active site and inducing a conformational change that enhances enzyme activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-chloro-N-pyridin-2-yl-benzamide
- N-Benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide
- N-Benzyl-3-methoxy-N-pyridin-2-yl-benzamide
Uniqueness
N-benzyl-2-nitro-N-(pyridin-2-yl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its chloro or methoxy analogs, the nitro group allows for a wider range of chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C19H15N3O3 |
---|---|
Molecular Weight |
333.3g/mol |
IUPAC Name |
N-benzyl-2-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H15N3O3/c23-19(16-10-4-5-11-17(16)22(24)25)21(18-12-6-7-13-20-18)14-15-8-2-1-3-9-15/h1-13H,14H2 |
InChI Key |
VJWLOBJMCLNKRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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